molecular formula C14H18ClN3 B12236677 N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12236677
M. Wt: 263.76 g/mol
InChI Key: KSEUPMSOQYYWCM-UHFFFAOYSA-N
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Description

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to the pyrazole ring, along with a hydrochloride salt form. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is isolated and purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: NBS in the presence of light or heat.

Major Products Formed:

Scientific Research Applications

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting the mitochondrial tricarboxylic acid cycle and the respiration chain. This inhibition leads to the accumulation of succinate and a decrease in cellular ATP production, ultimately affecting cell viability .

Comparison with Similar Compounds

  • 3-cyclopropyl-1-methylpyrazol-5-amine
  • N-benzylpyrazole derivatives
  • Pyrazole-4-carboxamides

Comparison: N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other pyrazole derivatives, it exhibits higher potency as a succinate dehydrogenase inhibitor and has shown promising antifungal activity .

Properties

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H17N3.ClH/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11;/h2-6,9,12,15H,7-8,10H2,1H3;1H

InChI Key

KSEUPMSOQYYWCM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3.Cl

Origin of Product

United States

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